

An In-depth Technical Guide to Ms-PEG4-MS: A Homobifunctional Crosslinking Agent

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Compound of Interest		
Compound Name:	Ms-PEG4-MS	
Cat. No.:	B1677550	Get Quote

This technical guide provides a comprehensive overview of **Ms-PEG4-MS**, a homobifunctional crosslinking agent utilized by researchers, scientists, and drug development professionals. The guide details its chemical structure, physicochemical properties, and provides protocols for its synthesis and application in bioconjugation.

Core Concepts

Ms-PEG4-MS, with the IUPAC name 2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate, is a chemical compound featuring a tetraethylene glycol (PEG4) spacer flanked by two reactive methanesulfonyl (mesyl) groups. This symmetrical structure allows for the covalent linkage of two molecules that possess nucleophilic functional groups. The PEG4 linker enhances solubility in aqueous environments, a valuable property in biological applications.

The methanesulfonyl group is a good leaving group, making the terminal carbon atoms susceptible to nucleophilic attack by functional groups commonly found in biomolecules, such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins. This reactivity forms the basis of its utility as a crosslinking agent in bioconjugation and in the development of more complex biotherapeutics like antibody-drug conjugates (ADCs).

Chemical Structure and Properties

The chemical structure of **Ms-PEG4-MS** is characterized by a flexible PEG4 core which imparts hydrophilicity, and two terminal mesylate esters which serve as the reactive handles for



conjugation.

Chemical Structure Diagram

digraph "**Ms-PEG4-MS**_Chemical_Structure" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.2, dpi=150]; node [shape=plaintext, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [arrowhead=none, color="#202124"];

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// Define atom nodes with high-contrast text node_CH3_1 [label="H3C", fontcolor="#202124"]; node_S1 [label="S", fontcolor="#202124"]; node_O1_1 [label="O", fontcolor="#202124"]; node_O1_2 [label="O", fontcolor="#202124"]; node_O1_3 [label="O", fontcolor="#202124"]; node_C1 [label="CH2", fontcolor="#202124"]; node_C2 [label="CH2", fontcolor="#202124"]; node_O2 [label="O", fontcolor="#202124"]; node_C3 [label="CH2", fontcolor="#202124"]; node_C4 [label="CH2", fontcolor="#202124"]; node_C5 [label="CH2", fontcolor="#202124"]; node_C6 [label="CH2", fontcolor="#202124"]; node_O4 [label="O", fontcolor="#202124"]; node_C7 [label="CH2", fontcolor="#202124"]; node_C8 [label="CH2", fontcolor="#202124"]; node_C9 [label="O", fontcolor="#202124"]; node_C9 [label="O", fontcolor="#202124"]; node_O2_1 [label="O", fontcolor="#202124"]; node_O2_2 [label="O", fontcolor="#202124"]; node_O2_1 [label="O", fontcolor="#202124"]; node_O2_2 [label="O", fontcolor="#202124"]; node_CH3_2 [label="CH3", fontcolor="#202124"]; node_O2_2 [label="O", fontcolor="#202124"]; node_O2_2 [label="O", fontcolor="#202124"]; node_O2_2 [label="CH3", fontcolor="#202124"]; node_O2_2 [label="O", fontcolor="#202124"]; node_O2_2 [label="CH3", fontcolor="#202124"];
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// Invisible nodes for positioning node [shape=point, width=0]; p1 [pos="1.5,0.3!"]; p2 [pos="1.5,-0.3!"]; p3 [pos="10.5,0.3!"]; p4 [pos="10.5,-0.3!"];

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// Arrange nodes horizontally {rank=same; node_CH3_1; node_S1; node_O1_3; node_C1; node_C2; node_O2; node_C3; node_C4; node_O3; node_C5; node_C6; node_O4; node_C7; node_C8; node_O5; node_C9; node_C1;
```

```
// Connect the nodes node_CH3_1 -- node_S1; node_S1 -- p1 [dir=none]; node_S1 -- p2 [dir=none]; p1 -- node_O1_1; p2 -- node_O1_2; node_S1 -- node_O1_3; node_O1_3 -- node_C1; node_C1 -- node_C2; node_C2 -- node_O2; node_O2 -- node_C3; node_C3 -- node_C4; node_C4 -- node_O3; node_O3 -- node_C5; node_C5 -- node_C6; node_C6 -- node_O4; node_O4 -- node_C7; node_C7 -- node_C8; node_C8 -- node_O5; node_O5 -- node_S2; node_S2 -- p3 [dir=none]; node_S2 -- p4 [dir=none]; p3 -- node_O2_1; p4 -- node_O2_2; node_S2 -- node_CH3_2; }
```

Caption: Chemical structure of **Ms-PEG4-MS**.



Ouantitative Data

Property	Value
CAS Number	55400-73-2
Molecular Formula	C10H22O9S2
Molecular Weight	350.41 g/mol
Purity	≥95% (typical)
Appearance	Colorless to pale yellow oil or solid
Solubility	Soluble in DMSO, DCM, and other organic solvents
Storage	Store at -20°C, desiccated

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Ms-PEG4-MS** and a general protocol for its application in protein-protein conjugation.

Synthesis of Ms-PEG4-MS

This protocol describes the synthesis of **Ms-PEG4-MS** from tetraethylene glycol and methanesulfonyl chloride.

Materials:

- Tetraethylene glycol (1 equivalent)
- Methanesulfonyl chloride (2.2 equivalents)
- Triethylamine (2.5 equivalents)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Brine (saturated NaCl solution)



- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol and triethylamine in anhydrous dichloromethane.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.
- After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.
- Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
- · Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield pure Ms-PEG4-MS.

Workflow Diagram for Synthesis:

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Caption: Workflow for the synthesis of Ms-PEG4-MS.

Protein-Protein Conjugation using Ms-PEG4-MS



This protocol provides a general framework for crosslinking two different proteins using **Ms-PEG4-MS**. Optimization of reactant concentrations, pH, and incubation time may be necessary for specific applications.

Materials:

- Protein 1 (containing accessible nucleophilic residues, e.g., cysteine or lysine)
- Protein 2 (containing accessible nucleophilic residues)
- Ms-PEG4-MS
- Reaction Buffer (e.g., phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5)
- Quenching solution (e.g., Tris or glycine solution)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column)
- Analytical tools (e.g., SDS-PAGE, mass spectrometer)

Procedure:

- Prepare solutions of Protein 1 and Protein 2 in the reaction buffer.
- Prepare a stock solution of Ms-PEG4-MS in a compatible organic solvent (e.g., DMSO).
- Add the Ms-PEG4-MS stock solution to the mixed protein solution to achieve the desired molar ratio of crosslinker to protein.
- Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
- (Optional) Quench the reaction by adding the quenching solution to react with any excess Ms-PEG4-MS.
- Purify the reaction mixture to remove excess crosslinker and unreacted proteins. This can be achieved through dialysis against a suitable buffer or by using size-exclusion chromatography.







Analyze the purified conjugate to confirm successful crosslinking and to characterize the
product. Techniques such as SDS-PAGE will show the appearance of a higher molecular
weight band corresponding to the crosslinked protein dimer. Mass spectrometry can be used
to confirm the precise mass of the conjugate.

Workflow Diagram for Bioconjugation:

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Caption: General workflow for protein-protein conjugation.

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